molecular formula C16H16N6 B8445525 N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine

Cat. No.: B8445525
M. Wt: 292.34 g/mol
InChI Key: YAKWAILTBCGPBJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine involves multiple steps. One common synthetic route includes the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with phenylpyrimidine-4,5-diamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenyl-pyrimidine-4,5-diamine can be compared with other similar compounds such as:

  • N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide
  • N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide

These compounds share similar structural features but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

IUPAC Name

4-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidine-4,5-diamine

InChI

InChI=1S/C16H16N6/c17-12-9-18-15(11-4-2-1-3-5-11)20-16(12)19-14-8-13(21-22-14)10-6-7-10/h1-5,8-10H,6-7,17H2,(H2,18,19,20,21,22)

InChI Key

YAKWAILTBCGPBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3N)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-(5-cyclopropyl-1H-pyrazol-3-yl)-5-nitro-2-phenylpyrimidin-4-amine (500 mg, 1.55 mmol, 1.0 eq), NH4Cl (1.0 g, 19.39 mmol, 12.5 eq), EtOH (12 mL), THF (12 mL) and H2O (5 mL) was heated to reflux. Iron powder (0.59 g, 10.54 mmol, 6.8 eq) was added in three portions over 15 minutes under N2 atmosphere. The resulting mixture was continued to reflux for 1 hour, cooled down to 23° C., diluted with CH2Cl2 and filtered through celite. The organic phase was washed (brine), dried (Na2SO4), filtered and concentrated to give target product N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidine-4,5-diamine (Compound 5) (350 mg, 38.6%). LC-MS (m/z)=293.1 [M+H]+. 1H-NMR (300 MHz, DMSO-d6): δ 0.71-0.72 (m, 2H), 0.95-1.00 (m, 2H), 1.92-1.95 (m, 1H), 5.29 (s, 2H), 6.59 (s, 1H), 7.31-7.43 (m, 3H), 7.81 (s, 1H), 8.18 (d, J=6.9 Hz, 2H), 8.81 (s, 1H), 12.02 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.59 g
Type
catalyst
Reaction Step Three

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